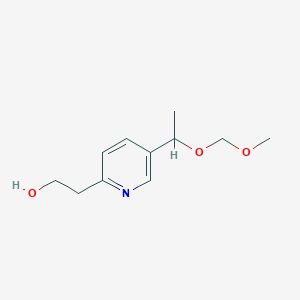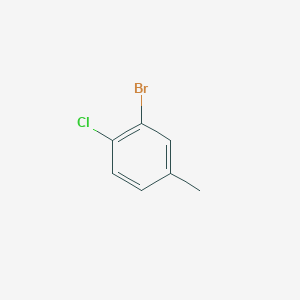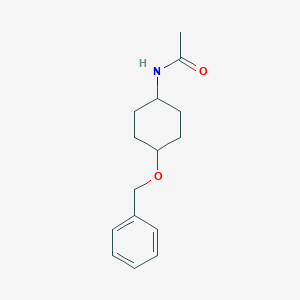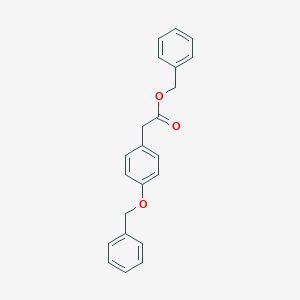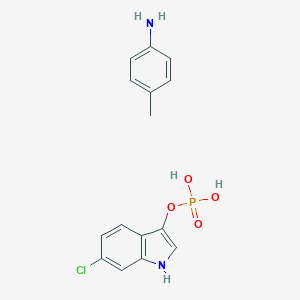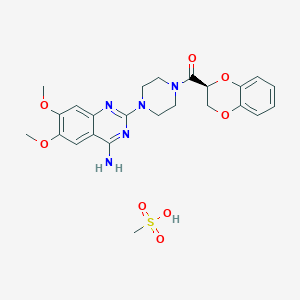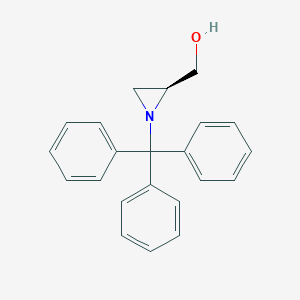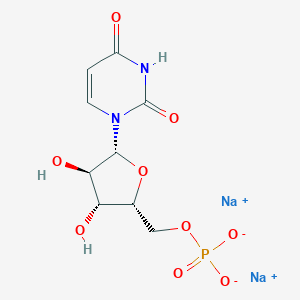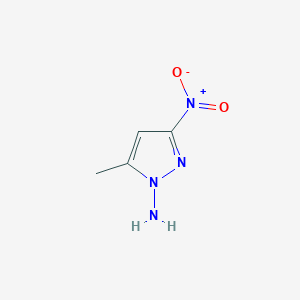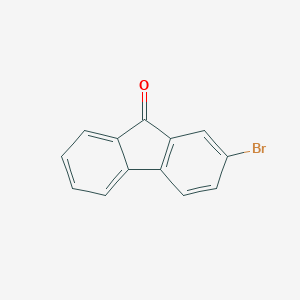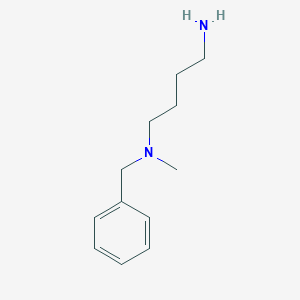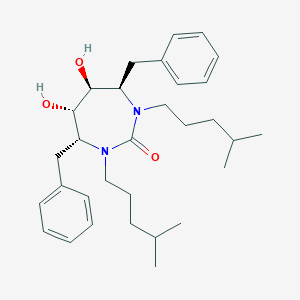
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type IV. It has been widely used in scientific research to investigate the biochemical and physiological effects of PDE inhibition.
Mécanisme D'action
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 specifically inhibits PDE type IV, which is expressed in many cell types, including immune cells, smooth muscle cells, and neurons. PDE type IV hydrolyzes cAMP, which is involved in many signaling pathways, including those involved in inflammation, immune response, and neurotransmission. Inhibition of PDE type IV by 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cAMP, leading to downstream effects on cellular signaling and gene expression.
Effets Biochimiques Et Physiologiques
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In immune cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. In smooth muscle cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit cell proliferation and migration, which may have implications for the treatment of vascular diseases. In neurons, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to enhance synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has several advantages and limitations for use in lab experiments. One advantage is its specificity for PDE type IV, which allows for targeted modulation of cAMP signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which allows for investigation of its effects on neuronal signaling and behavior. One limitation is its relatively low potency, which may require higher concentrations to achieve desired effects. Another limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for research on 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724. One direction is to investigate its effects on other signaling pathways, such as those involving cGMP and calcium. Another direction is to investigate its effects on different cell types and animal models, including those relevant to neurological and psychiatric disorders. Additionally, the development of more potent and selective PDE inhibitors may provide new tools for investigating the roles of cAMP signaling pathways in health and disease.
Méthodes De Synthèse
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-methylpent-1-ene with phthalic anhydride to form 4-methylpent-1-yl phthalate. The second step involves the reaction of 4-methylpent-1-yl phthalate with 4-phenylbutyric acid to form 1,3-bis(4-methylpentyl)-4-phenylbutyric acid. The third step involves the reaction of 1,3-bis(4-methylpentyl)-4-phenylbutyric acid with ethyl chloroformate to form 1,3-bis(4-methylpentyl)-4-phenylbutyryl ethyl carbonate. The fourth step involves the reaction of 1,3-bis(4-methylpentyl)-4-phenylbutyryl ethyl carbonate with 2-amino-5,6-dihydroxy-1,3-diazepin-4-one to form 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724.
Applications De Recherche Scientifique
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been widely used in scientific research to investigate the biochemical and physiological effects of PDE inhibition. PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in many signaling pathways. Inhibition of PDEs can increase the levels of cAMP and cGMP, leading to downstream effects on cellular signaling and gene expression.
Propriétés
Numéro CAS |
153181-49-8 |
|---|---|
Nom du produit |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Formule moléculaire |
C31H46N2O3 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(4-methylpentyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O3/c1-23(2)13-11-19-32-27(21-25-15-7-5-8-16-25)29(34)30(35)28(22-26-17-9-6-10-18-26)33(31(32)36)20-12-14-24(3)4/h5-10,15-18,23-24,27-30,34-35H,11-14,19-22H2,1-4H3/t27-,28-,29+,30+/m1/s1 |
Clé InChI |
LYOGIXRQACPKHV-XAZDILKDSA-N |
SMILES isomérique |
CC(C)CCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CC(C)CCCN1C(C(C(C(N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canonique |
CC(C)CCCN1C(C(C(C(N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Autres numéros CAS |
153181-49-8 |
Synonymes |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl) -4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



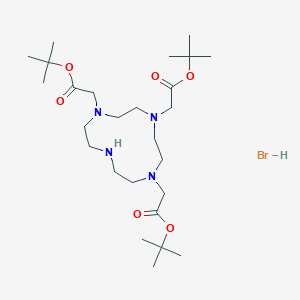
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
